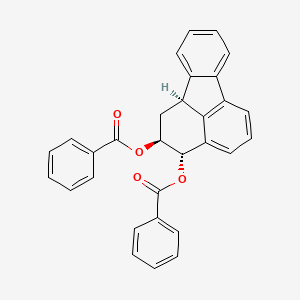
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tetrahydrofluoranthene core, which is functionalized with two hydroxyl groups and esterified with benzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate typically involves multiple steps. The starting material is often a fluoranthene derivative, which undergoes hydrogenation to introduce the tetrahydro functionality. Subsequent hydroxylation at the 2 and 3 positions yields the diol intermediate. Finally, esterification with benzoic acid under acidic conditions produces the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxylation steps, and large-scale esterification reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of fluoranthene-2,3-dione or fluoranthene-2,3-dicarboxylic acid.
Reduction: Formation of 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol.
Substitution: Various substituted fluoranthene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyl and ester functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: The parent compound, which lacks the tetrahydro and hydroxyl functionalities.
2,3-Dihydroxyfluoranthene: Similar structure but without the ester groups.
Fluoranthene-2,3-dione: An oxidized derivative.
Uniqueness
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate is unique due to its combination of tetrahydrofluoranthene core, hydroxyl groups, and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
83291-43-4 |
|---|---|
Molekularformel |
C30H22O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
[(2S,3S,10bS)-3-benzoyloxy-1,2,3,10b-tetrahydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H22O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-17,25-26,28H,18H2/t25-,26-,28-/m0/s1 |
InChI-Schlüssel |
KIAZRXPXLKZNPS-NSVAZKTRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C2=CC=CC3=C2[C@@H]1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1C(C(C2=CC=CC3=C2C1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)

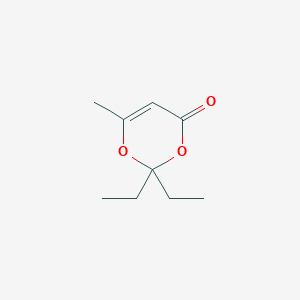
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)

![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
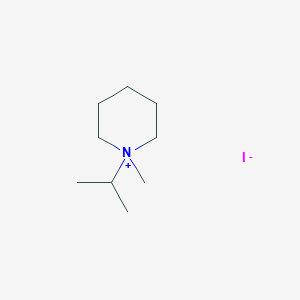
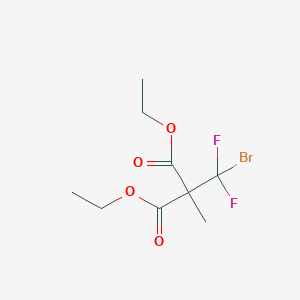
mercury](/img/structure/B14413184.png)
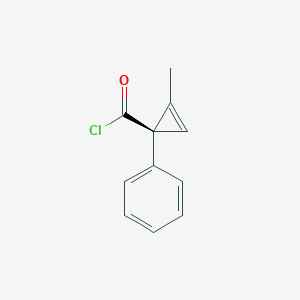
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
